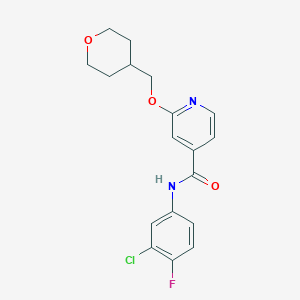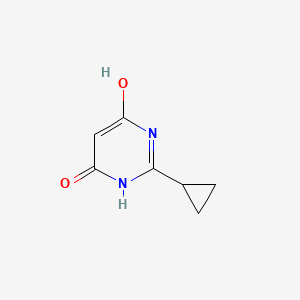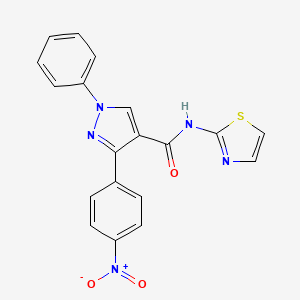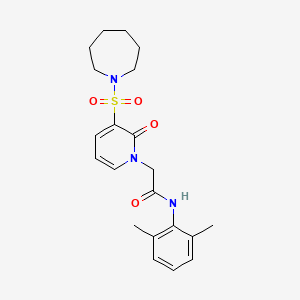![molecular formula C21H17BrFN5O3 B2381162 1-[(3,4-dimetoxifenil)sulfonil]piperidina-4-il[5-(4-clorofenil)-1,2,4-oxadiazol-3-il] CAS No. 951617-57-5](/img/structure/B2381162.png)
1-[(3,4-dimetoxifenil)sulfonil]piperidina-4-il[5-(4-clorofenil)-1,2,4-oxadiazol-3-il]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C21H17BrFN5O3 and its molecular weight is 486.301. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiviral
La síntesis de este compuesto involucra un proceso de seis pasos que comienza con el ácido 4-clorobenzoico. Resulta en una serie de N-sustituidas 1,3,4-tiadiazol-2-sulfonamidas. Entre estos derivados, los compuestos 7b y 7i exhiben actividad antiviral contra el virus del mosaico del tabaco (TMV) . Este potencial antiviral podría explorarse más a fondo para otras infecciones virales.
Propiedades Antibacterianas y Antifúngicas
Los derivados de sulfonamida, incluido este compuesto, se han asociado con una amplia gama de actividades biológicas. Además de los efectos antivirales, han demostrado propiedades antibacterianas y antifúngicas . Investigar su eficacia contra patógenos bacterianos y fúngicos podría ser valioso.
Aplicaciones Herbicidas
Ciertos derivados de sulfonamida han mostrado promesa como herbicidas para fines agrícolas . Explorar el potencial herbicida de este compuesto podría contribuir a la protección sostenible de los cultivos.
Actividad Anticonvulsiva
Otros 1,3,4-tiadiazoles han mostrado propiedades anticonvulsivas . Investigar si este compuesto exhibe efectos similares podría ser relevante para la investigación neurológica.
Inhibición del Crecimiento de Células Tumorales
En trabajos anteriores, se sintetizaron derivados relacionados de 1,3,4-tiadiazol para inhibir el crecimiento de células tumorales . Teniendo en cuenta la similitud estructural de este compuesto, podría valer la pena explorar sus efectos sobre las células cancerosas.
Evaluación de la Neurotoxicidad
Dada su estructura única, evaluar el potencial neurotóxico de este compuesto podría proporcionar información sobre su perfil de seguridad . Investigar su impacto en la actividad de la acetilcolinesterasa (AChE) y los marcadores de estrés oxidativo (como el malondialdehído, MDA) en el tejido cerebral sería informativo.
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of new drugs and show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could influence its interaction with its targets.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially impact its bioavailability.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-6-8-14(23)9-7-13)21(31)27(17)12-18(29)24-16-5-3-2-4-15(16)22/h2-9,11H,10,12H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEZPRFPHIGPAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3Br)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)



![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/new.no-structure.jpg)



